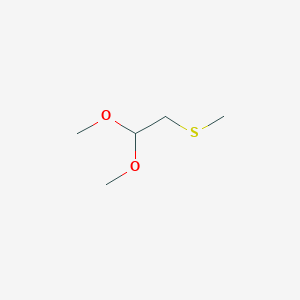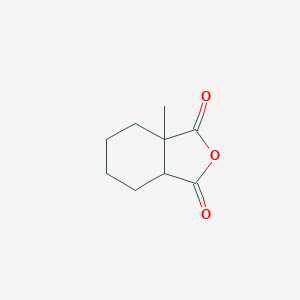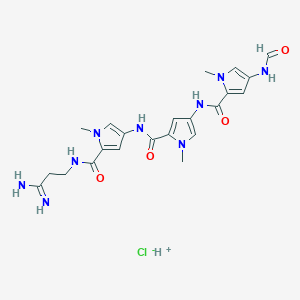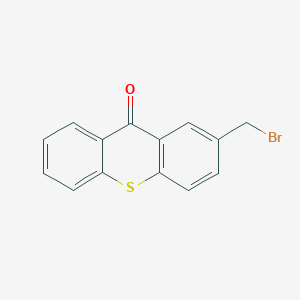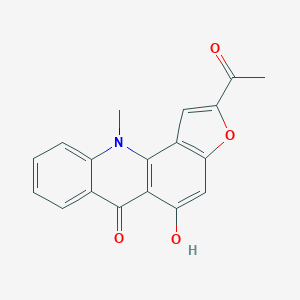
Hallacridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hallacridone belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Hallacridone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hallacridone is primarily located in the membrane (predicted from logP). Outside of the human body, hallacridone can be found in herbs and spices. This makes hallacridone a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
- Antiviral Applications : 5-Chloro-1,3-dihydroxyacridone, a hallacridone derivative, shows significant antiviral properties against herpes simplex virus (HSV). It interferes with the assembly and maturation of HSV, particularly affecting capsid production and virion morphogenesis. This compound inhibits steps of HSV assembly, resulting in reduced levels of capsids and encapsidated DNA (Akanitapichat & Bastow, 2002).
Anticancer and Antitumor Applications
- Anticancer and Antitumor Activities : Acridine/acridone derivatives, including hallacridone, have shown promising results as antitumor agents. These compounds exhibit diverse biological activities, including antitumoral effects, and have potential clinical applications in cancer treatment. The anticancer properties of acridone derivatives are of significant interest for the development of new therapeutic agents (Gensicka-Kowalewska et al., 2017).
Neurological Research
- Alzheimer's Disease Treatment : Acridone-based compounds have been studied for their potential in treating Alzheimer's disease. These compounds, including certain derivatives of hallacridone, have been evaluated for their acetylcholinesterase inhibitory activities. Such research is essential for developing new treatments for neurodegenerative diseases like Alzheimer's (El-gizawy et al., 2018).
Antibacterial Properties
- Antibacterial Applications : The acridine chromophore, a key component of hallacridone, has been identified as a potent antibacterial agent. Its use dates back to the early 20th century, and recent studies have highlighted its effectiveness against various bacterial infections. The renewed interest in acridine derivatives, like hallacridone, is due to the increasing prevalence of drug-resistant bacterial infections (Wainwright, 2001).
Eigenschaften
CAS-Nummer |
109897-77-0 |
|---|---|
Produktname |
Hallacridone |
Molekularformel |
C18H13NO4 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6-one |
InChI |
InChI=1S/C18H13NO4/c1-9(20)14-7-11-15(23-14)8-13(21)16-17(11)19(2)12-6-4-3-5-10(12)18(16)22/h3-8,21H,1-2H3 |
InChI-Schlüssel |
GZVRDNACRGJZNW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O |
Kanonische SMILES |
CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O |
melting_point |
295-298°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



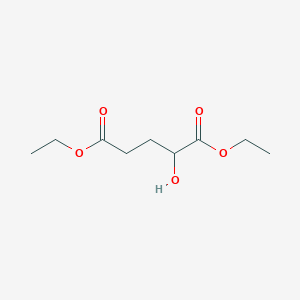
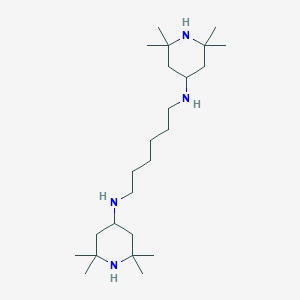
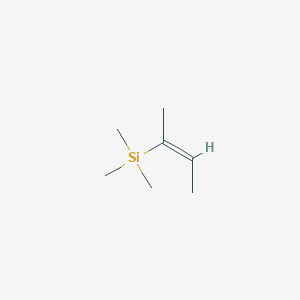
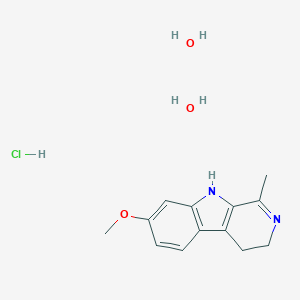

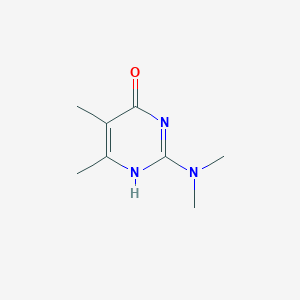
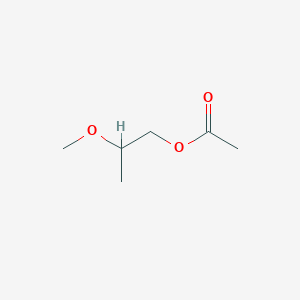
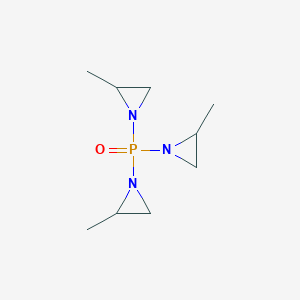
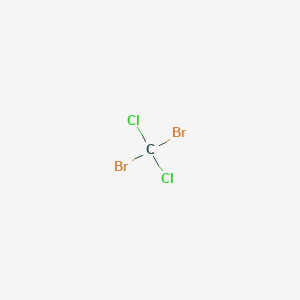
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)
